![molecular formula C7H7FN2O3 B1450676 4-Fluoro-2-methoxy-3-nitroaniline CAS No. 2090542-75-7](/img/structure/B1450676.png)
4-Fluoro-2-methoxy-3-nitroaniline
Overview
Description
4-Fluoro-2-Methoxy-5-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents .
Synthesis Analysis
4-Fluoro-2-nitroaniline was used as a starting reagent in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine . The synthesis of anilines often involves direct nucleophilic substitution, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-Methoxy-5-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position . The IUPAC Standard InChI is InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 .Chemical Reactions Analysis
4-Fluoro-2-Methoxy-5-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis
The physical properties of 4-Fluoro-2-Methoxy-5-nitroaniline include a molecular weight of 186.14 g/mol and a melting point of 90-94 °C (lit.) . It is sparingly soluble in water but dissolves well in organic solvents .Scientific Research Applications
Pharmaceutical Intermediate
4-Fluoro-2-methoxy-3-nitroaniline: is a valuable intermediate in pharmaceutical synthesis. It plays a crucial role in the production of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is under development for treating various cancers . As an intermediate, it facilitates the creation of complex molecules that can inhibit the growth of cancer cells.
Dye and Pigment Synthesis
This compound is used in the synthesis of dyes and pigments due to its ability to form stable colored complexes. Its derivatives are often employed in creating materials with specific optical properties for industrial applications, such as textile dyeing and ink manufacturing .
Coordination Chemistry
In coordination chemistry, 4-Fluoro-2-methoxy-3-nitroaniline acts as a ligand to form complexes with various metals. These complexes can be studied for their structural and electronic properties, which are important in catalysis and materials science .
Organic Synthesis Building Block
As a building block in organic synthesis, this compound is used to introduce fluoro and nitro groups into larger molecules. These functional groups are pivotal in modifying the reactivity and physical properties of organic compounds, making them suitable for a wide range of chemical reactions .
Mechanism of Action
Target of Action
4-Fluoro-2-methoxy-3-nitroaniline is a key intermediate compound in the synthesis of Mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a primary target of the compound and plays a crucial role in cell signaling pathways, influencing cell growth and division .
Mode of Action
The compound interacts with its target, the BRAFV600E kinase, by inhibiting its activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cell growth and division .
Biochemical Pathways
The compound affects the MAPK/ERK pathway, a key signaling pathway in cells . This pathway is involved in regulating cell division and growth. By inhibiting the BRAFV600E kinase, 4-Fluoro-2-methoxy-3-nitroaniline disrupts this pathway, leading to downstream effects such as slowed cell growth and division .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water but dissolves well in organic solvents . This suggests that the compound may have good bioavailability due to its solubility in organic solvents .
Result of Action
The molecular and cellular effects of 4-Fluoro-2-methoxy-3-nitroaniline’s action include the inhibition of the BRAFV600E kinase . This leads to disruption of the MAPK/ERK signaling pathway, resulting in slowed cell growth and division . This makes the compound potentially useful in the treatment of cancers where the BRAFV600E kinase mutation is present .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-2-methoxy-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDABATHQBBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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